![molecular formula C13H10N2O4 B1610173 Methyl 6-(3-nitrophenyl)pyridine-2-carboxylate CAS No. 252921-23-6](/img/structure/B1610173.png)
Methyl 6-(3-nitrophenyl)pyridine-2-carboxylate
Overview
Description
“Methyl 6-(3-nitrophenyl)pyridine-2-carboxylate” is a chemical compound that belongs to the class of pyridinecarboxylates . It has a linear formula of C13H10N2O4 .
Molecular Structure Analysis
The molecular formula of “Methyl 6-(3-nitrophenyl)pyridine-2-carboxylate” is C13H10N2O4 . Its molecular weight is 258.229 Da .Scientific Research Applications
Pharmaceutical Applications
- Development of Antihypertensive Agents : Compounds similar to Methyl 6-(3-nitrophenyl)pyridine-2-carboxylate, such as 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5,6-tricarboxylic acid triethylester, have been identified as potential antihypertensive agents and coronary vessel dilators, showcasing their significance in cardiovascular medicine (Abernathy, 1978).
Chemical Synthesis and Material Science
- Crystal Engineering for Nonlinear Optics : Research into molecular complexation with compounds related to Methyl 6-(3-nitrophenyl)pyridine-2-carboxylate has been explored to design new materials for nonlinear optics. These studies have demonstrated the potential of these compounds in creating materials with desirable optical properties, important for applications in lasers and photonics (Muthuraman, Masse, Nicoud, & Desiraju, 2001).
Insecticidal Activity
- Agricultural Applications : Pyridine derivatives, including those structurally related to Methyl 6-(3-nitrophenyl)pyridine-2-carboxylate, have been investigated for their insecticidal properties against pests such as the cowpea aphid. These findings highlight the potential of these compounds in developing new, effective insecticides for agricultural use (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
properties
IUPAC Name |
methyl 6-(3-nitrophenyl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c1-19-13(16)12-7-3-6-11(14-12)9-4-2-5-10(8-9)15(17)18/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIMDQCPRPBQSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468217 | |
Record name | Methyl 6-(3-nitrophenyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(3-nitrophenyl)pyridine-2-carboxylate | |
CAS RN |
252921-23-6 | |
Record name | Methyl 6-(3-nitrophenyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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